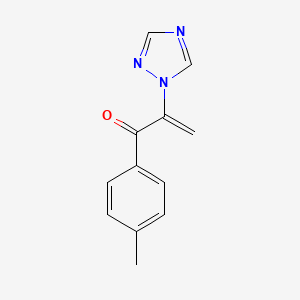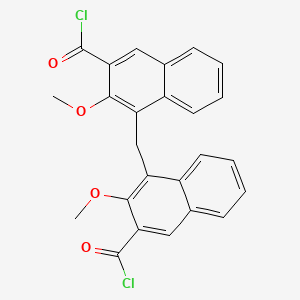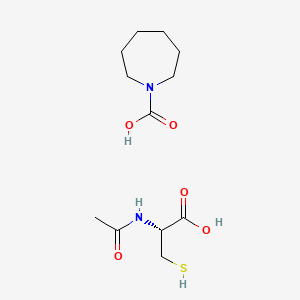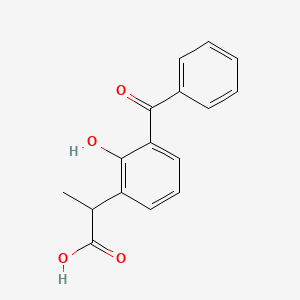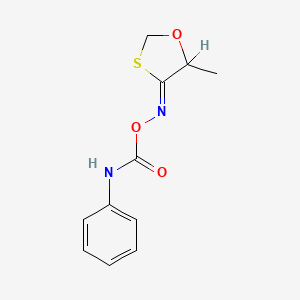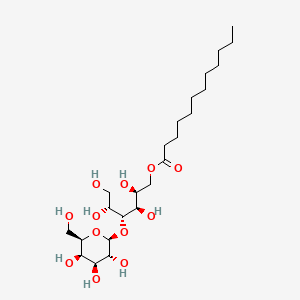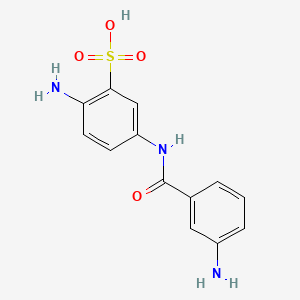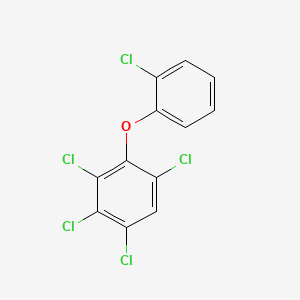
2,2',3,4,6-Pentachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,4,6-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is part of the broader class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential toxicological effects .
Vorbereitungsmethoden
The synthesis of 2,2’,3,4,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
2,2’,3,4,6-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction. Major products formed from these reactions include various chlorinated and dechlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’,3,4,6-Pentachlorodiphenyl ether has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’,3,4,6-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxicological effects such as endocrine disruption and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2,2’,3,4,6-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
2,2’,4,4’,6-Pentachlorodiphenyl ether: Shares a similar structure but differs in the position of chlorine atoms.
2,2’,3,3’,6-Pentachlorodiphenyl ether: Another isomer with different chlorine substitution patterns.
The uniqueness of 2,2’,3,4,6-Pentachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical properties and biological activity .
Eigenschaften
CAS-Nummer |
182346-19-6 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,3,5-tetrachloro-4-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-1-2-4-9(6)18-12-8(15)5-7(14)10(16)11(12)17/h1-5H |
InChI-Schlüssel |
VMHYACXCJLMWFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


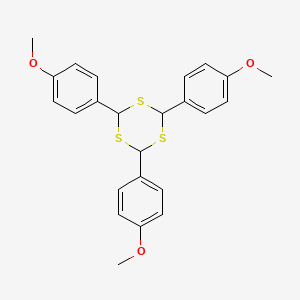

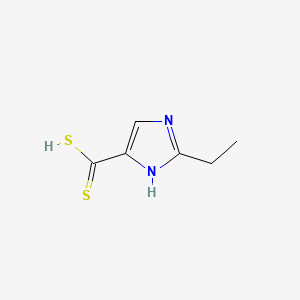

![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
